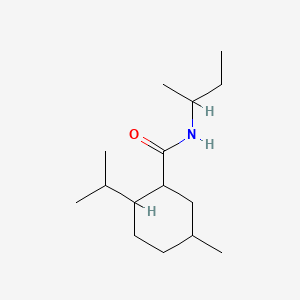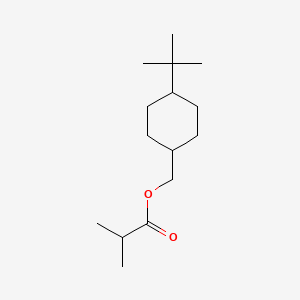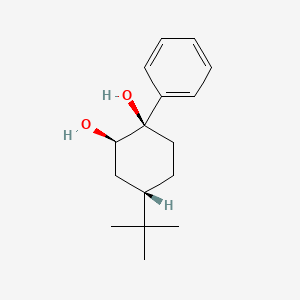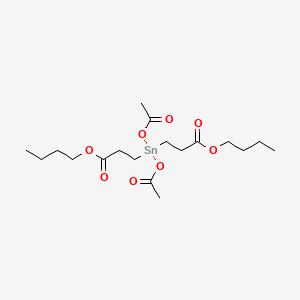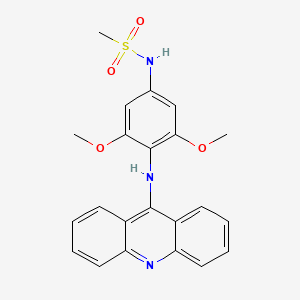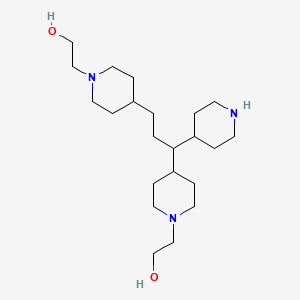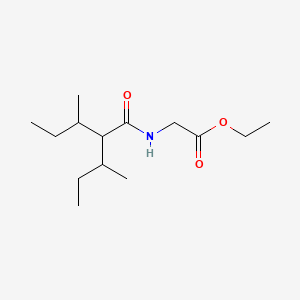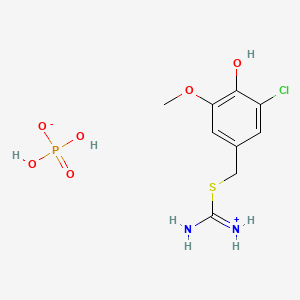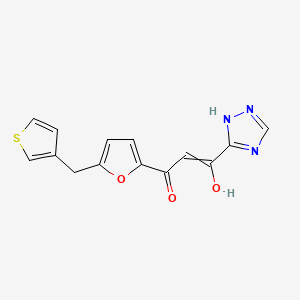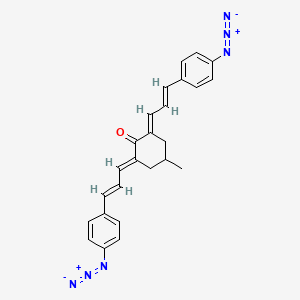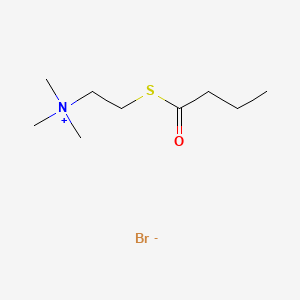
1-Chloro-4-(4-chloro-1-(4-fluorophenyl)-1-butenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE is an organic compound with the molecular formula C16H13Cl2F It is a derivative of butenylbenzene, characterized by the presence of chlorine and fluorine atoms attached to the phenyl and butenyl groups
Preparation Methods
The synthesis of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with a chlorinating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process .
Industrial production methods for this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE can be compared with other similar compounds, such as:
4-Chloro-1-(4-fluorophenyl)butan-1-one: This compound is a precursor in the synthesis of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE and shares similar chemical properties.
4-Chloro-4’-fluorobutyrophenone: Another related compound with similar structural features and reactivity.
4-Fluorobenzoylpropyl chloride: This compound is used in similar synthetic routes and has comparable applications in organic synthesis.
The uniqueness of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83929-31-1 |
|---|---|
Molecular Formula |
C16H13Cl2F |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-chloro-4-[(E)-4-chloro-1-(4-fluorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl2F/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2/b16-2- |
InChI Key |
KGGHMPJQVZWWES-CFZMTHNTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\CCCl)/C2=CC=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


